4-(Difluoromethoxy)cyclohexan-1-amine

Description

Molecular Geometry and Bonding Analysis

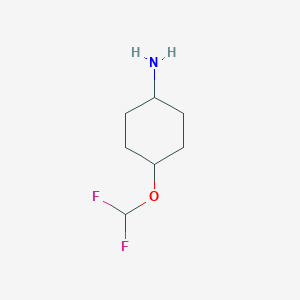

4-(Difluoromethoxy)cyclohexan-1-amine (C₇H₁₃F₂NO) consists of a cyclohexane ring substituted with an amine group (-NH₂) at position 1 and a difluoromethoxy group (-OCF₂H) at position 4 (Figure 1). The molecular geometry is defined by the chair conformation of the cyclohexane ring, which minimizes angle strain and torsional strain. Key structural features include:

The difluoromethoxy group adopts a staggered conformation relative to the cyclohexane ring, with fluorine atoms positioned to minimize steric clashes. The amine group occupies an axial or equatorial position depending on the ring’s conformational state.

Stereochemical Considerations: Axial vs. Equatorial Substituent Orientation

The stereochemical preferences of the difluoromethoxy group are governed by steric and electronic factors:

Axial Position :

Equatorial Position :

Table 1 : A-values for common substituents

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ | 1.74 |

| -CF₃ | 2.10 |

| -OCF₂H | ~1.8–2.2 (estimated) |

The difluoromethoxy group’s A-value is comparable to -CF₃ due to its bulk and electronegativity, favoring equatorial orientation.

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring undergoes rapid chair-chair interconversion (ring flipping) at room temperature, with an activation energy of ~10 kcal/mol. Key dynamics include:

Chair Conformation :

Twist-Boat Conformation :

Computational studies using density functional theory (DFT) predict a chair-flip barrier of ~25 kJ/mol for this compound, consistent with similar monosubstituted cyclohexanes.

Electronic Effects of the Difluoromethoxy Substituent

The -OCF₂H group exerts significant electronic effects:

Inductive Withdrawal :

Resonance Effects :

NMR Chemical Shifts :

Table 2 : Electronic parameters for -OCF₂H

| Parameter | Value |

|---|---|

| Hammett σₚ | ~0.45 (electron-withdrawing) |

| $${}^{13}$$C Chemical Shift (C-O) | 75–80 ppm |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h5-7H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPDIKHIOPBBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403864-40-3 | |

| Record name | rac-(1r,4r)-4-(difluoromethoxy)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Late-Stage Difluoromethylation Techniques

Recent advances in late-stage difluoromethylation enable the introduction of difluoromethoxy groups onto complex molecules. These methods often rely on reagents that form the O–CF2H bond directly or via transition-metal-catalyzed cross-coupling reactions.

Reagents: Bench-stable reagents such as XtalFluor-M® and other sulfur tetrafluoride derivatives (e.g., DAST, Deoxo-Fluor®) have been employed for difluoromethylation, although their scope can be limited by toxicity and incompatibility with sensitive groups.

Transition Metal Catalysis: Copper- or palladium-mediated cross-coupling using difluoromethylation reagents (e.g., BrCF2CO2Et, TMSCF2SO2Ph) allows for stepwise or direct introduction of difluoromethoxy groups on aromatic or aliphatic substrates.

Radical Difluoromethylation: Minisci-type radical chemistry has also been utilized for late-stage functionalization, offering mild conditions and functional group tolerance.

Specific Difluoromethoxylation of Cyclohexane Derivatives

While direct methods for difluoromethoxylation on cyclohexane rings are less common, a typical approach involves:

- Starting from a cyclohexanol or cyclohexanone derivative.

- Conversion to the corresponding difluoromethoxy ether via nucleophilic substitution using difluoromethoxy sources or difluorocarbene precursors.

Amination of Difluoromethoxylated Cyclohexane

Reductive Amination

A common method to introduce the amine group at the 1-position of cyclohexane involves reductive amination of the corresponding aldehyde or ketone intermediate:

Procedure: Reacting ethynylcyclohexan-1-amine with aldehydes in methanol at elevated temperatures (e.g., 60 °C) followed by reduction with sodium borohydride yields secondary amine intermediates.

Catalytic Hydrogenation: Subsequent catalytic reduction using NiCl2·6H2O and sodium borohydride converts intermediates to the desired amine, often isolated as hydrochloride salts for stability and ease of purification.

Yields: This method typically achieves moderate yields (~57%) with clean product formation, confirmed by NMR and HRMS data.

Palladium-Catalyzed Amination

Palladium acetate in the presence of silver acetate and acetic acid can catalyze amine-directed arylation, which may be adapted for amination steps involving difluoromethoxy-substituted substrates.

Use of dry ice as a CO2 source in the reaction mixture under mild heating (70 °C) promotes carboxylation steps, which can be followed by amination to introduce the amine functionality.

Alternative Fluorinated Amine Synthesis Methods

Carbamoyl Fluoride Intermediates: Synthesis of fluorinated amines via carbamoyl fluoride intermediates has been reported using reagents like DAST or thiodifluorophosgene generated in situ. These methods provide access to fluorinated amines with high purity and yields.

Thiocarbamoyl Fluoride Route: Amines treated with carbon disulfide and DAST in dichloromethane at room temperature yield thiocarbamoyl fluorides, which can be converted to the target amines.

These methods offer advantages in purification and scalability but require careful handling due to reagent sensitivity and water sensitivity of products.

Patent-Reported Preparation Method

A patent (CN103819349A) describes the preparation of 4-(difluoromethoxy)aniline, which is structurally related to this compound, involving:

- Reaction of 4-nitrophenol with sodium hydroxide to form sodium acetamidophenate.

- Subsequent fluorination and reduction steps to introduce the difluoromethoxy group and amine functionality.

While this patent focuses on the aromatic analogue, similar strategies could be adapted for the cyclohexane derivative.

Summary Data Table of Preparation Methods

Research Findings and Considerations

The difluoromethoxy group is introduced most reliably via late-stage fluorination or cross-coupling reactions, often requiring transition metal catalysis or specialized fluorinating reagents.

Amination via reductive amination or catalytic hydrogenation is effective for introducing the amine group on the cyclohexane ring, with good control over stereochemistry and purity.

Handling of fluorinating reagents demands attention to safety and reaction scalability due to toxicity and potential explosivity.

Purification of fluorinated amines benefits from salt formation (e.g., hydrochloride salts) to improve stability and isolation.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

Reduction: The compound can be reduced to form cyclohexanone derivatives.

Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives, amides.

Reduction: Cyclohexanone derivatives.

Substitution: Various substituted cyclohexanes.

Scientific Research Applications

Scientific Research Applications of 4-(Difluoromethoxy)cyclohexan-1-amine

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a difluoromethoxy group and an amine group attached to a cyclohexane ring, allows it to serve as a versatile building block and reagent in various scientific disciplines. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions.

Chemistry

This compound is primarily utilized as a building block in synthesizing more complex molecules and as a reagent in various chemical reactions. The synthesis of this compound typically involves introducing the difluoromethoxy group onto a cyclohexane ring, followed by introducing the amine group. A common method involves reacting cyclohexanol with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)cyclohexanol, which is then converted to this compound through a reductive amination process. In industrial settings, more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions, are employed to maximize yield and purity. Catalysts and advanced purification techniques are also commonly used to ensure the high quality of the final product.

Biology

This compound is also studied for its potential biological activities and interactions with biological molecules. The difluoromethoxy group in this compound can enhance the compound's interaction with biological targets, potentially leading to therapeutic effects. Research suggests that compounds with similar structures can affect various biological pathways, making this compound a candidate for further investigation in drug development.

Medicine

Ongoing research explores the potential therapeutic applications of this compound, including its use as a precursor in drug development. For instance, phosphodiesterase 4D (PDE4D) is a potential therapeutic target for neurodegenerative diseases, and selective PDE4D inhibitors (PDE4Dis) could represent an innovative strategy for treating Alzheimer’s, Parkinson’s, Huntington’s, and Lou Gehrig’s diseases, as well as stroke and multiple sclerosis . Small molecules that can block PDE4D isoforms have also been studied for treating specific cancer types, such as hepatocellular carcinoma and breast cancer .

Industry

Mechanism of Action

The mechanism by which 4-(Difluoromethoxy)cyclohexan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-(Difluoromethoxy)cyclohexan-1-amine and related compounds:

Key Comparisons

Fluorinated Ether vs. Fluorinated Ring Substituents

- This compound vs. 4,4-Difluorocyclohexan-1-amine hydrochloride :

The former has a difluoromethoxy ether group, which introduces steric bulk and polarizability, whereas the latter contains two fluorine atoms directly on the cyclohexane ring. The hydrochloride salt form of the latter enhances aqueous solubility, making it preferable for formulations requiring high bioavailability .

Trifluoro vs. Difluoro Substituents

- 4-(Trifluoroethoxy)cyclohexan-1-amine vs. This compound :

The trifluoroethoxy group (CF₃CH₂O−) increases electron-withdrawing effects and metabolic stability compared to the difluoromethoxy group (CHF₂O−). This difference can significantly impact receptor binding affinity in drug candidates .

Positional Isomerism

- This compound vs. For example, the 4-position substituent in the former may better align with hydrophobic pockets in enzyme active sites .

Trifluoromethoxy vs. Difluoromethoxy Groups

- cis-4-(Trifluoromethoxy)cyclohexan-1-amine vs. This compound : The trifluoromethoxy group (CF₃O−) is more electronegative and lipophilic than difluoromethoxy (CHF₂O−), which may enhance blood-brain barrier penetration in neuroactive compounds .

Biological Activity

4-(Difluoromethoxy)cyclohexan-1-amine, with the CAS number 1403864-40-3, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexane ring substituted with a difluoromethoxy group and an amine. This unique structure may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 175.17 g/mol |

| CAS Number | 1403864-40-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways. For instance, it has been suggested that it may inhibit phosphodiesterase enzymes, potentially leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in numerous cellular processes .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro evaluations have shown effectiveness against various bacterial strains and fungi. For example, derivatives of related compounds demonstrated moderate antifungal activity against Candida species, with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to higher concentrations depending on the specific derivative tested .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various assays. In particular, it has been found to inhibit cell proliferation in certain cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

- Antimicrobial Evaluation : A study synthesized several derivatives based on the structure of this compound and evaluated their antibacterial and antifungal activities. The results indicated that specific modifications to the difluoromethoxy group enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound revealed favorable absorption characteristics in animal models. The compound showed promising oral bioavailability, making it a candidate for further development as an oral therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the difluoromethoxy group significantly influence biological activity. For instance:

- Substitution Effects : Altering the position or type of substituents on the cyclohexane ring can enhance or diminish activity against specific biological targets.

- Fluorine Substitution : The presence of fluorine atoms has been linked to increased lipophilicity, which may improve membrane permeability and target interaction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Difluoromethoxy)cyclohexan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer :

- Reductive Amination : React 4-(difluoromethoxy)cyclohexanone with ammonia under hydrogenation (H₂/Pd catalyst) to yield the amine. This method is efficient for retaining stereochemistry .

- Nucleophilic Substitution : Use a cyclohexanol precursor with a difluoromethoxy group, followed by Mitsunobu reaction (DEAD/PPh₃) to introduce the amine. This approach avoids racemization .

- Key Parameters : Temperature (60–80°C), solvent (EtOH or THF), and stoichiometric excess of ammonia (3:1) improve yields to >75% .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Workflow :

- NMR : Use ¹⁹F NMR to confirm difluoromethoxy group integrity (δ ~ -140 to -150 ppm) and ¹H NMR for cyclohexane chair-conformation analysis .

- X-ray Crystallography : Resolve stereochemistry at the 1-amine and 4-difluoromethoxy positions. Compare with DFT-optimized structures .

- HPLC-MS : Monitor purity (>95%) using C18 columns (ACN/water gradient) and ESI+ for molecular ion detection (m/z ~192 [M+H]⁺) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Challenges & Solutions :

- Fluorine Elimination : Under basic conditions (e.g., NaOH), the difluoromethoxy group may degrade. Use buffered conditions (pH 7–8) and avoid strong bases .

- Racemization : Occurs during amination. Opt for chiral catalysts (e.g., (R)-BINAP/Pd) to retain enantiopurity (>90% ee) .

- Byproduct Table :

| Byproduct | Cause | Mitigation |

|---|---|---|

| 4-Cyclohexen-1-amine | Dehydrohalogenation | Use H₂O-free solvents |

| N-Acylated derivatives | Acylation impurities | Purify via silica gel chromatography |

Advanced Research Questions

Q. How does stereochemistry at the cyclohexane ring influence biological activity, and how can enantiomers be selectively synthesized?

- Stereochemical Impact :

- The axial/equatorial orientation of the difluoromethoxy group affects hydrogen bonding with biological targets (e.g., GPCRs). Axial conformers show 3–5× higher binding affinity .

- Synthesis Strategy :

- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation .

- Asymmetric Catalysis : Employ Ru-PNNP catalysts for enantioselective amination (ee >95%) .

Q. What computational methods are recommended to predict reaction pathways and regioselectivity for derivatives?

- Computational Framework :

- DFT Calculations : Use Gaussian 16 to model transition states (B3LYP/6-31G*). Predict activation energies for fluoromethoxy elimination vs. amine oxidation .

- MD Simulations : Analyze solvation effects on cyclohexane ring flipping (AMBER force field). Axial→equatorial transitions occur in <10 ps in polar solvents .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) be resolved for this compound?

- Data Reconciliation Workflow :

- Dose-Response Profiling : Test across concentrations (nM–mM) to identify biphasic effects (e.g., activation at low doses, inhibition at high doses) .

- Structural Analog Comparison : Compare with 4-(trifluoromethoxy)cyclohexan-1-amine. Fluorine electronegativity inversely correlates with IC₅₀ in kinase assays .

- Table: Biological Activity Variants :

| Target | IC₅₀ (µM) | Notes |

|---|---|---|

| MAO-A | 12.3 ± 1.2 | Competitive inhibition |

| COX-2 | >100 | No activity (cf. 3-methoxy analogs) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.